Cas no 2138002-15-8 (N-{2-(aminomethyl)-1,3-thiazol-5-ylmethyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine)

N-{2-(アミノメチル)-1,3-チアゾール-5-イルメチル}-1-(アゼチジン-3-イル)-1H-ピラゾール-5-アミンは、複雑なヘテロ環構造を有する有機化合物です。この化合物は、チアゾール環とピラゾール環がアミノメチル基を介して結合しており、さらにアゼチジン環が付加した特異な構造を持ちます。分子内に複数の窒素原子を含むことから、医薬品中間体としての応用が期待されます。特に、分子の剛性と官能基の配置により、特定の生体標的との高い親和性が示唆されます。この化合物は、創薬研究におけるリード化合物としての可能性を有し、構造活性相関の解析に有用です。合成経路の最適化により、高純度での調製が可能です。

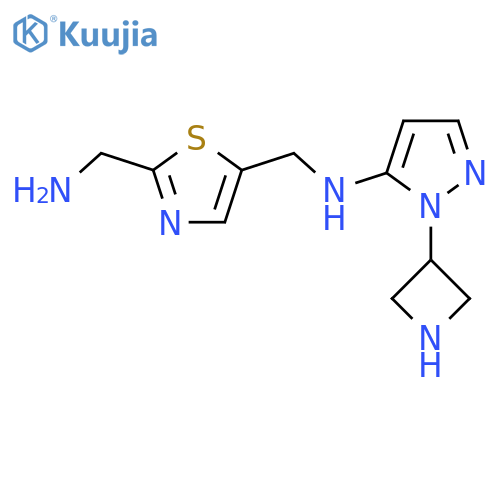

2138002-15-8 structure

商品名:N-{2-(aminomethyl)-1,3-thiazol-5-ylmethyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine

N-{2-(aminomethyl)-1,3-thiazol-5-ylmethyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine 化学的及び物理的性質

名前と識別子

-

- N-{2-(aminomethyl)-1,3-thiazol-5-ylmethyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine

- N-{[2-(aminomethyl)-1,3-thiazol-5-yl]methyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine

- 2138002-15-8

- EN300-1131350

-

- インチ: 1S/C11H16N6S/c12-3-11-15-7-9(18-11)6-14-10-1-2-16-17(10)8-4-13-5-8/h1-2,7-8,13-14H,3-6,12H2

- InChIKey: UJDJQXZULPKWDC-UHFFFAOYSA-N

- ほほえんだ: S1C(CN)=NC=C1CNC1=CC=NN1C1CNC1

計算された属性

- せいみつぶんしりょう: 264.11571571g/mol

- どういたいしつりょう: 264.11571571g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 274

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 109Ų

- 疎水性パラメータ計算基準値(XlogP): -0.7

N-{2-(aminomethyl)-1,3-thiazol-5-ylmethyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1131350-0.05g |

N-{[2-(aminomethyl)-1,3-thiazol-5-yl]methyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine |

2138002-15-8 | 95% | 0.05g |

$1261.0 | 2023-10-26 | |

| Enamine | EN300-1131350-5.0g |

N-{[2-(aminomethyl)-1,3-thiazol-5-yl]methyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine |

2138002-15-8 | 5g |

$4349.0 | 2023-06-09 | ||

| Enamine | EN300-1131350-0.5g |

N-{[2-(aminomethyl)-1,3-thiazol-5-yl]methyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine |

2138002-15-8 | 95% | 0.5g |

$1440.0 | 2023-10-26 | |

| Enamine | EN300-1131350-10.0g |

N-{[2-(aminomethyl)-1,3-thiazol-5-yl]methyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine |

2138002-15-8 | 10g |

$6450.0 | 2023-06-09 | ||

| Enamine | EN300-1131350-1.0g |

N-{[2-(aminomethyl)-1,3-thiazol-5-yl]methyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine |

2138002-15-8 | 1g |

$1500.0 | 2023-06-09 | ||

| Enamine | EN300-1131350-0.1g |

N-{[2-(aminomethyl)-1,3-thiazol-5-yl]methyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine |

2138002-15-8 | 95% | 0.1g |

$1320.0 | 2023-10-26 | |

| Enamine | EN300-1131350-1g |

N-{[2-(aminomethyl)-1,3-thiazol-5-yl]methyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine |

2138002-15-8 | 95% | 1g |

$1500.0 | 2023-10-26 | |

| Enamine | EN300-1131350-0.25g |

N-{[2-(aminomethyl)-1,3-thiazol-5-yl]methyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine |

2138002-15-8 | 95% | 0.25g |

$1381.0 | 2023-10-26 | |

| Enamine | EN300-1131350-2.5g |

N-{[2-(aminomethyl)-1,3-thiazol-5-yl]methyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine |

2138002-15-8 | 95% | 2.5g |

$2940.0 | 2023-10-26 | |

| Enamine | EN300-1131350-5g |

N-{[2-(aminomethyl)-1,3-thiazol-5-yl]methyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine |

2138002-15-8 | 95% | 5g |

$4349.0 | 2023-10-26 |

N-{2-(aminomethyl)-1,3-thiazol-5-ylmethyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine 関連文献

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

4. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

2138002-15-8 (N-{2-(aminomethyl)-1,3-thiazol-5-ylmethyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine) 関連製品

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 124-83-4((1R,3S)-Camphoric Acid)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量